8-fluoro-4H-1,4-benzothiazin-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6FNOS |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
8-fluoro-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C8H6FNOS/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4H2,(H,10,11) |
InChI Key |
BGMFYGDNRGYRGS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(S1)C(=CC=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for 8 Fluoro 4h 1,4 Benzothiazin 3 One and Its Analogues
Classical Synthetic Approaches to 1,4-Benzothiazin-3-ones
Traditional methods for the synthesis of the 1,4-benzothiazin-3-one core have been well-established and primarily rely on the strategic formation of the thiazine (B8601807) ring fused to a benzene (B151609) nucleus.
Cyclocondensation Reactions
Cyclocondensation reactions represent a cornerstone in the synthesis of 1,4-benzothiazin-3-ones. These reactions typically involve the condensation of a bifunctional precursor, leading to the formation of the heterocyclic ring in a single step. A common strategy is the reaction of 2-aminothiophenol (B119425) with various electrophilic partners. nih.gov For instance, the condensation of 2-aminothiophenol with maleic anhydride (B1165640) yields 2,3-dihydro-3-oxo-(2H)-1,4-benzothiazine acetic acid. cbijournal.com
Another example involves the cyclocondensation of 2-aminobenzenethiols with 1,3-dicarbonyl compounds, which can be facilitated by various catalysts, including baker's yeast, sometimes accelerated by ultrasonic irradiation. nih.govresearchgate.net These methods offer a direct route to substituted 4H-benzo-1,4-thiazines. nih.gov
Reactions of 2-Aminothiophenols with Carbonyl Compounds and Their Derivatives
The reaction between 2-aminothiophenols and a diverse range of carbonyl compounds and their derivatives is a widely employed and versatile method for constructing the 1,4-benzothiazine framework. rsc.orgnih.gov This approach allows for the introduction of various substituents onto the heterocyclic ring.
Key reactants for this synthetic strategy include:
α-Halo Ketones and Esters: The reaction of 2-aminobenzenethiols with ethyl 2-bromoalkanoates or 2-chloroacetic acid provides a direct pathway to the 1,4-benzothiazin-3-one core. nih.gov
β-Keto Esters and β-Diketones: These dicarbonyl compounds react with 2-aminothiophenols to yield 4H-benzo-1,4-thiazines, often under microwave irradiation with a solid support like basic alumina (B75360). nih.gov
Furan-2,3-diones: The reaction of furan-2,3-diones with 2-aminothiophenol can lead to the formation of 2-hydroxy-2H-1,4-benzothiazin-3(4H)-ones. researchgate.net
The versatility of this approach is demonstrated by the wide array of carbonyl-containing starting materials that can be utilized, providing access to a broad spectrum of substituted 1,4-benzothiazine derivatives. rsc.org
Nucleophilic Substitution Strategies
Nucleophilic substitution reactions offer another powerful tool for the synthesis and elaboration of the 1,4-benzothiazine ring system. These strategies can involve either intramolecular or intermolecular processes.
An example of an intramolecular approach is the copper-catalyzed amination of aryl bromides to form N-substituted benzo-1,4-thiazine-2-carboxylates. nih.gov More complex sequences, such as a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution cascade, have been developed for the synthesis of polysubstituted 4H-3,1-benzothiazines. nih.govbeilstein-journals.org This multi-step, one-pot procedure highlights the efficiency of combining multiple reaction types. nih.gov
Intermolecular nucleophilic substitution is also crucial. For example, the synthesis of 2-thio-substituted-3H-phenothiazin-3-ones involves the reaction of a 2-alkylthio-1,4-benzoquinone with 2-aminothiophenol. beilstein-archives.org In this reaction, the benzoquinoid ring is activated for nucleophilic attack at the C-5 position. beilstein-archives.org
Regioselective Synthesis Techniques
The regioselective synthesis of substituted 1,4-benzothiazines, including the specific placement of a fluorine atom at the 8-position, is of paramount importance for structure-activity relationship studies. The inherent nucleophilicity of the sulfur atom in 2-aminothiophenol often directs the initial bond formation.
A facile and regioselective synthesis of 1,4-benzothiazines has been achieved using α-cyano α-alkoxy carbonyl epoxides and 2-aminothiophenol. acgpubs.orgresearchgate.net The strong nucleophilicity of the sulfur atom compared to the nitrogen of the amine function explains the selective nucleophilic attack on the epoxide. acgpubs.orgresearchgate.net This reaction proceeds with the regioselective opening of the epoxide ring by the sulfur atom, followed by the attack of the nitrogen atom. researchgate.net The regioselectivity is confirmed by the observation that the sulfur atom is consistently adjacent to the aromatic group in the final product. researchgate.net
Furthermore, the reaction conditions can be tuned to control the regioselectivity. For instance, the reaction of 2-aminothiophenol with azide (B81097) derivatives in the presence of diisopropylethylamine in acetone (B3395972) has been reported for the regioselective synthesis of N-(3-oxo-3,4-dihydro-2H-benzo[b] beilstein-archives.orgresearchgate.netthiazin-2-yl)benzamide. cbijournal.com
Green Chemistry Approaches in 1,4-Benzothiazin-3-one Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,4-benzothiazin-3-ones, to develop more environmentally benign and sustainable processes. researchgate.net
Several green methods have been reported for the synthesis of 1,4-benzothiazines:
Solvent-Free Reactions: Oxidative cyclocondensation of 2-aminobenzenethiols and 1,3-dicarbonyl compounds can be achieved in high yields and short reaction times using a catalytic amount of hydrazine (B178648) hydrate (B1144303) without any solvent. nih.gov
Microwave-Assisted Synthesis: The reaction of 2-aminothiophenols with β-keto esters and β-diketones under microwave irradiation using basic alumina as a heterogeneous catalyst without a solvent provides a rapid and efficient route to 4H-benzo-1,4-thiazines. nih.gov
Biocatalysis: Baker's yeast has been employed as a whole-cell biocatalyst for the reaction of 2-aminothiophenols with 1,3-dicarbonyl compounds in methanol (B129727). nih.gov The use of ultrasound can further accelerate these reactions. researchgate.net
Supramolecular Catalysis: The cyclocondensation of 1,3-dicarbonyl compounds with substituted 2-(2-(2-aminophenyl) disulfanyl)benzenamines has been successfully carried out in water at neutral pH using β-cyclodextrin as a supramolecular catalyst. cbijournal.com
Visible-Light-Mediated Synthesis: A highly efficient one-pot, three-component procedure mediated by visible light has been developed for the preparation of 3-aryl-4H-benzo-1,4-thiazin-2-amines. nih.gov
These green chemistry approaches offer significant advantages, including reduced use of hazardous solvents, lower energy consumption, and the use of renewable catalysts.
Derivatization Strategies of the 8-Fluoro-4H-1,4-benzothiazin-3-one Core
Once the this compound core is synthesized, further derivatization can be carried out to explore its chemical space and optimize its biological properties. The nitrogen atom of the thiazine ring is a common site for modification.
Alkylation of the nitrogen atom can be achieved using various alkylating agents. For example, dipolarophiles have been prepared with good yields via alkylation reactions of 1,4-benzothiazin-3-ones with propargyl bromide under phase transfer catalysis conditions. nih.gov This involves using a catalyst like tetra-n-butylammonium bromide (TBAB) and a base such as potassium carbonate in a solvent like dimethylformamide. nih.gov
Another key derivatization strategy is the 1,3-dipolar cycloaddition reaction. For instance, novel 1,2,3-triazole derivatives containing a 1,4-benzothiazin-3-one ring have been synthesized through the 1,3-dipolar cycloaddition of various azides with N-propargylated 1,4-benzothiazin-3-ones. researchgate.net This "click chemistry" approach provides a reliable method for creating more complex molecular architectures. researchgate.net
The following table provides an overview of the starting materials and the resulting derivatized compounds:
| Starting Material | Reagent(s) | Product | Reference |
| 2-substituted-1,4-benzothiazin-3-one | Propargyl bromide, K₂CO₃, TBAB, DMF | N-propargylated-1,4-benzothiazin-3-one | nih.gov |
| N-propargylated-1,4-benzothiazin-3-one | Azides (e.g., α-D-galactopyranoside azide, 2,3,4,6-tetra-O-acetyl-(D)-glucopyranosyl azide) | 1,2,3-Triazole derivatives of 1,4-benzothiazin-3-one | researchgate.net |
These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the fine-tuning of its physicochemical and pharmacological properties.
Substitution at the 4-Position (Nitrogen Atom)
The nitrogen atom at the 4-position of the 4H-1,4-benzothiazin-3-one ring is a common site for introducing a wide range of substituents to explore structure-activity relationships. This is typically achieved through N-alkylation or N-arylation reactions.
One established method for N-alkylation involves phase transfer catalysis. For instance, 4-octyl-2H-1,4-benzothiazin-3-ones have been synthesized through the alkylation of the parent benzothiazinone using an appropriate alkyl halide in the presence of a phase transfer catalyst. researchgate.netresearchgate.net This approach allows for the introduction of long alkyl chains onto the nitrogen atom. researchgate.net
A broader range of substituents can be introduced via multicomponent reactions. In one study, various alkyl and aryl groups were attached to the nitrogen atom of the 1,4-benzothiazine-3-one scaffold. nih.gov This was achieved by designing and synthesizing two series of derivatives, one with alkyl substitutions (e.g., methyl, ethyl, propyl) and another with aryl substitutions (e.g., phenyl, substituted phenyl). nih.gov For example, compound 4h (4-(4-bromo-benzyl)-4H-benzo[b] nih.govthiazin-3(4H)-one) was synthesized and showed promising anticonvulsant activity. nih.gov
Another approach involves the cyclization of N-aryl-phenylsulfonyl-acrylates. This method has been used to prepare N-aryl substituted 4H-1,4-benzothiazine-1,1-dioxide-2-carboxylic acid esters, representing the first examples of N-aryl derivatives of this nucleus. The key step is the cyclization using potassium carbonate in acetonitrile (B52724) with 18-crown-6-ether, which affords the desired products in moderate yields. researchgate.net An improved, high-yield procedure for this cyclization uses silver nitrate (B79036) as a catalyst with potassium carbonate in dimethylformamide. researchgate.net
Table 1: Examples of N-Substituted 4H-1,4-Benzothiazin-3-one Analogues
| Compound | R-Group (Substituent at N-4) | Synthetic Method | Reference |
|---|---|---|---|
| 4-Octyl-2H-1,4-benzothiazin-3-one | Octyl | Phase Transfer Catalysis | researchgate.netresearchgate.net |
| 4-(4-Bromo-benzyl)-4H-benzo[b] nih.govthiazin-3(4H)-one | 4-Bromobenzyl | Multicomponent Reaction | nih.gov |
| Ethyl 4-phenyl-4H-1,4-benzothiazine-1,1-dioxide-2-carboxylate | Phenyl | Cyclization of N-aryl-phenylsulfonyl-acrylate | researchgate.net |
| 2-Phenyl-3-(2-morpholinoethyl)-2,3-dihydro-4H-benzo[e] nih.govthiazin-4-one | 2-Morpholinoethyl | Multicomponent one-pot reaction | nih.gov |
Substitution at the 2-Position (Alkyl/Aryl/Heteroaryl)
The 2-position of the 4H-1,4-benzothiazin-3-one ring is another key site for modification. Substituents are commonly introduced by reacting a 2-aminothiophenol derivative with a suitable carbonyl compound.
A general and widely studied method for preparing 2,3-disubstituted 4H-benzo-1,4-thiazines involves the reaction of 2-aminothiophenols with various carbonyl or carboxyl compounds. nih.gov Specifically, the condensation of 2-aminobenzenethiols with β-diketones or β-ketoesters in dimethyl sulfoxide (B87167) leads to the formation of 4H-1,4-benzothiazines with substituents at the 2- and/or 3-positions. nih.gov The use of graphene oxide as a carbocatalyst for the reaction between 2-aminothiophenol and 1,3-dicarbonyls provides an efficient, metal-free, and solvent-free route to diversely functionalized 1,4-benzothiazines in high yields. nih.gov
Multicomponent reactions are also effective for introducing diversity at the 2-position. A series of benzothiazin-4-ones were synthesized in good yields through a one-pot reaction of thiosalicylic acid, an aliphatic or aromatic aldehyde, and an amine like 4-(2-aminoethyl)morpholine. nih.gov In this synthesis, the aldehyde provides the substituent that ultimately resides at the 2-position of the benzothiazine ring. For example, using 4-fluorobenzaldehyde (B137897) resulted in a 2-(4-fluorophenyl) substituent. nih.gov Similarly, bisamide derivatives of 1,4-benzothiazine-3-one have been synthesized, demonstrating further possibilities for complex substitutions at this position. nih.govfrontiersin.org
Table 2: Examples of 2-Substituted 4H-1,4-Benzothiazin-3-one Analogues
| Compound | R-Group (Substituent at C-2) | Synthetic Method | Reference |
|---|---|---|---|
| 2-Aryl-1,4-benzothiazine | Aryl | Reaction of 2-aminothiophenol with styrene | nih.gov |
| 2-(4-Fluorophenyl)-3-(2-morpholinoethyl)-2,3-dihydro-4H-benzo[e] nih.govthiazin-4-one | 4-Fluorophenyl | Multicomponent one-pot reaction | nih.gov |
| 2-Methyl-4H-1,3-benzothiazine | Methyl | Reaction of S-phenyl ethanethioate with benzyl (B1604629) nitriles | nih.gov |
| Benzothiazine-amino acid conjugates | Amino acid derivative | Coupling of aminothiols and bromopyruvates | nih.gov |
Ring Functionalization (e.g., Oxidation of Sulfur to Sulfone)
Functionalization of the benzothiazine ring itself, particularly the oxidation of the sulfur atom, is a key strategy to modify the electronic and steric properties of the scaffold. The most common modification is the oxidation of the sulfide (B99878) to a sulfone (1,1-dioxide).
This transformation is typically achieved using a strong oxidizing agent. A well-established method involves the oxidation of synthesized 4H-1,4-benzothiazines with 30% hydrogen peroxide in glacial acetic acid, which yields the corresponding 4H-1,4-benzothiazine sulfones. nih.goveurjchem.com This method is robust and has been applied to various substituted benzothiazines. nih.gov
The synthesis of N-aryl substituted 4H-1,4-benzothiazine-1,1-dioxide-2-carboxylic acid esters also inherently involves the sulfone moiety. researchgate.net In these syntheses, the starting materials are already in the oxidized sulfonyl form before the final cyclization step to form the benzothiazine ring. researchgate.net The resulting sulfones are stable compounds that can be further modified. For instance, some 1,4-benzothiazine-1,1-dioxide derivatives have been investigated as inhibitors of human kinase CK2. eurjchem.com
Table 3: Methods for Sulfur Oxidation in 4H-1,4-Benzothiazines
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| Substituted 4H-1,4-benzothiazine | 30% Hydrogen peroxide in glacial acetic acid | 4H-1,4-benzothiazine sulfone | nih.gov |
| Substituted dimethyl 4H-1,4-benzothiazine | Hydrogen peroxide in glacial acetic acid | 4H-1,4-benzothiazine-1,1-dioxide | eurjchem.com |
| N-Aryl-phenylsulfonyl-acrylate | Potassium carbonate in acetonitrile/18-crown-6-ether | N-Aryl-4H-1,4-benzothiazine-1,1-dioxide-2-carboxylic acid ester | researchgate.net |
Incorporation of Fluorine into the Benzothiazine Skeleton
The introduction of fluorine into the aromatic ring of the benzothiazine skeleton is of significant interest in medicinal chemistry, as fluorine substitution can enhance metabolic stability and binding affinity. nih.govnih.gov The synthesis of this compound and its analogs relies on synthetic routes that either start with a pre-fluorinated building block or introduce the fluorine atom at a later stage.
The most common strategy involves starting with a fluorinated precursor. For example, the synthesis of 8-nitrobenzothiazinones, potent antitubercular agents, often begins with substituted 2-chlorobenzoic acid derivatives. nih.govnih.gov A similar approach can be envisioned for the 8-fluoro analog, starting from 2-chloro-3-fluorobenzoic acid or a related compound. The general synthesis of 1,4-benzothiazines often utilizes 2-aminothiophenol; therefore, starting with a fluorinated 2-aminothiophenol would directly lead to a fluorinated benzothiazine core. rsc.orgnih.gov
The incorporation of fluorine can also be achieved through direct fluorination of an existing aromatic ring, although this can sometimes lack regioselectivity. Modern methods, such as transition-metal-catalyzed fluorination, offer more controlled approaches to introduce fluorine onto a heterocycle. beilstein-journals.org For example, electrophilic fluorination reagents can be used to introduce fluorine at specific positions on an aromatic ring. dtic.mil While direct fluorination of the benzothiazine ring system is not widely reported, the principles of aromatic fluorination could be applied. beilstein-journals.orgdtic.mil The synthesis of novel fluorinated 1,5-benzothiazepine (B1259763) derivatives demonstrates that fluorinated building blocks can be successfully used to create related heterocyclic systems.
Table 4: Strategies for Fluorine Incorporation
| Strategy | Description | Key Precursor/Reagent | Reference |
|---|---|---|---|
| Pre-fluorinated Building Block | Synthesis starts with an aromatic compound that already contains the fluorine atom. | Fluorinated 2-aminothiophenol or fluorinated anthranilic acid derivative. | nih.govnih.gov |
| Direct Aromatic Fluorination | Introduction of a fluorine atom onto the pre-formed benzothiazine aromatic ring. | Electrophilic fluorinating agents (e.g., NF4BF4). | dtic.mil |
| Transition-Metal Catalysis | Catalytic C-H fluorination of the azaheterocycle. | Selectfluor with a potential metal catalyst (e.g., Iron(III) complex). | beilstein-journals.org |
Molecular Design and Structure Activity Relationships Sar of 8 Fluoro 4h 1,4 Benzothiazin 3 One Derivatives
Design Principles for Novel 1,4-Benzothiazin-3-one Analogues
The design of new 1,4-benzothiazin-3-one analogues is often guided by the goal of enhancing their interaction with specific biological targets. nih.govfrontiersin.org A common strategy involves the synthesis of derivatives with various substituents at different positions of the benzothiazine core to explore the chemical space and identify compounds with improved activity and selectivity. researchgate.net
One approach involves the cyclocondensation of substituted 2-aminothiophenols with appropriate reagents. nih.gov For instance, the reaction of 2-aminothiophenol (B119425) with maleic anhydride (B1165640) can yield 2-(3-oxo-3,4-dihydro-2H-benzo[b] nih.govresearchgate.net-thiazin-2-yl)-acetic acid, a key intermediate for further derivatization. nih.gov Another method utilizes a one-pot, three-component reaction, which offers an efficient route to structurally diverse benzothiazin-4-ones. nih.gov
The design of novel analogues is also influenced by the structures of known bioactive molecules. nih.gov For example, derivatives have been designed based on the chemical scaffolds of existing drugs to target similar biological pathways. nih.gov The incorporation of specific functional groups, such as bisamides, has been explored to target bacterial enzymes like peptide deformylase (PDF). frontiersin.org
Positional and Substituent Effects on Biological Activity
The biological activity of 1,4-benzothiazin-3-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. nih.gov Structure-activity relationship (SAR) studies are crucial for understanding these effects and for the rational design of more potent compounds.
The introduction of a fluorine atom at the 8-position of the 4H-1,4-benzothiazin-3-one core can significantly influence the compound's biological properties. While direct studies on the 8-fluoro derivative are limited in the provided search results, research on related fluorinated benzothiazines provides some insights. For example, a series of 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues were synthesized and showed promising antimicrobial activity. researchgate.net This suggests that the presence of a fluorine atom on the benzene (B151609) ring can be beneficial for biological activity, potentially through altering the electronic properties and metabolic stability of the molecule.
The N-4 position of the 1,4-benzothiazin-3-one scaffold is a common site for modification to modulate biological activity. Studies have shown that both alkyl and aryl substitutions at this position can lead to compounds with significant anticonvulsant properties. nih.govresearchgate.net For example, a series of N-4 substituted derivatives were designed and synthesized, with compound 4h (4-(4-bromo-benzyl)-4H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one) demonstrating notable activity in a chemically-induced seizure model. nih.gov The nature of the substituent at the N-4 position can influence the compound's interaction with its biological target, as well as its pharmacokinetic properties.
Modifications at the C-2 position of the 1,4-benzothiazin-3-one ring have also been explored to develop new therapeutic agents. For instance, the introduction of various substituents at this position has been a key strategy in the design of novel acetylcholinesterase inhibitors for potential use in Alzheimer's disease. anadolu.edu.tr The synthesis of 2,3-disubstituted-1,4-benzothiazines has also been reported, with some derivatives showing anti-cancer activity. rjeid.com These findings highlight the importance of the C-2 position as a point for structural diversification to achieve desired biological effects.
Rational Drug Design Approaches for 1,4-Benzothiazin-3-one Based Compounds
Rational drug design, often aided by computational methods, plays a crucial role in the development of 1,4-benzothiazin-3-one based compounds. nih.govnih.gov Molecular modeling techniques are employed to predict the binding of designed molecules to their biological targets and to understand the structural basis for their activity. frontiersin.org
For example, in the design of novel anticonvulsant agents, molecular dynamics simulations were used to study the binding and orientation of 1,4-benzothiazin-3-one derivatives within the active site of GABA-Aergic receptors. nih.gov These computational studies helped to confirm the biological activity observed in experimental assays. nih.gov Similarly, for the development of antibacterial agents targeting peptide deformylase, molecular modeling was used to predict docking scores and assess the stability of the most active compounds through molecular dynamics simulations. frontiersin.org
Quantum chemical calculations, such as Density Functional Theory (DFT), have also been utilized to study the electronic properties of these compounds and to correlate them with their observed biological activities. nih.govrsc.org These computational approaches provide valuable insights that guide the synthesis of more effective and targeted therapeutic agents.
Biological Activity Profiling and Mechanistic Investigations of 8 Fluoro 4h 1,4 Benzothiazin 3 One Derivatives Preclinical Focus
Antimicrobial Efficacy and Mechanisms
The 1,4-benzothiazine scaffold is a recognized pharmacophore with established antimicrobial properties. frontiersin.orgresearchgate.net Modifications to this core structure, such as the introduction of a fluorine atom, are pursued to develop new agents with improved potency and spectrum of activity.
While specific research on the 8-fluoro isomer is not extensively detailed in the reviewed literature, studies on closely related analogues provide valuable insights into the potential antibacterial profile of this class. A series of 7-fluoro -2H-1,4-benzothiazin-3(4H)-one analogues were synthesized and evaluated for their in vitro activity against a panel of Gram-positive and Gram-negative bacteria. nih.gov
Among the tested compounds, certain derivatives displayed noteworthy antibacterial effects, particularly against Gram-positive strains. nih.gov For instance, compound 4j (7-fluoro-2H-1,4-benzothiazin-3(4H)-one) and its N-substituted analogue 4l showed promising activity. nih.gov The key intermediates in their synthesis also exhibited remarkable antibacterial effects against Gram-positive organisms, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 8 µg/mL. nih.gov
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Intermediate 6a | S. aureus ATCC 25923 | 2 | nih.gov |
| Intermediate 6b | S. aureus ATCC 25923 | 4 | nih.gov |
| Intermediate 6c | S. aureus ATCC 25923 | 8 | nih.gov |
| 7-Fluoro-2H-1,4-benzothiazin-3(4H)-one (4j) | Various | Noted as promising | nih.gov |
Similar to the antibacterial screening, the antifungal potential of fluoro-substituted 1,4-benzothiazin-3-one derivatives has been investigated primarily through the 7-fluoro analogues. nih.gov These compounds were tested against selected fungal species, and some derivatives, along with their synthetic precursors, demonstrated significant inhibitory activity. nih.gov
The key intermediates (6a-6c ) used to synthesize the 7-fluoro-2H-1,4-benzothiazin-3(4H)-one ring system were found to be the most potent, exhibiting MIC values between 2 and 8 µg/mL against the tested fungi. nih.gov This suggests that the core aminofluorothiophenol structure is a key contributor to the antifungal effect. Azole derivatives of 1,4-benzothiazine have also been developed and show efficacy against systemic candidiasis, working partly by enhancing the host's immune response. nih.govnih.gov
| Compound | Fungal Species | MIC (µg/mL) | Reference |
|---|---|---|---|
| Intermediate 6a | Fungal Panel | 2 | nih.gov |
| Intermediate 6b | Fungal Panel | 4 | nih.gov |
| Intermediate 6c | Fungal Panel | 8 | nih.gov |
A significant mechanism of bacterial resistance is the overexpression of multidrug efflux pumps, which expel antimicrobial agents from the cell. nih.govnih.gov The inhibition of these pumps is a promising strategy to restore the efficacy of existing antibiotics. The 1,4-benzothiazine scaffold has been identified as a template for creating potent efflux pump inhibitors (EPIs). nih.gov
Specifically, a series of 3-phenyl-1,4-benzothiazine derivatives were designed as inhibitors of the NorA multidrug efflux pump in Staphylococcus aureus. nih.gov Many of these derivatives demonstrated good activity when combined with the fluoroquinolone antibiotic ciprofloxacin, with some compounds capable of completely restoring ciprofloxacin's activity in a NorA-overexpressing strain. nih.gov This synergistic interaction highlights the potential of the benzothiazine core to act as an adjuvant in antibiotic therapy. nih.govnih.gov While these studies did not specifically involve the 8-fluoro-4H-1,4-benzothiazin-3-one structure, they establish a relevant mechanism of action for the broader compound class.
One of the most promising applications for benzothiazinone derivatives is in the treatment of tuberculosis (TB). nih.gov A class of compounds known as nitrobenzothiazinones (BTZs), characterized by a nitro group at the 8-position, exhibit exceptionally potent bactericidal activity against Mycobacterium tuberculosis. nih.govnih.gov The 8-nitro group is critical for their mechanism of action. nih.govnih.gov These compounds, including preclinical candidates BTZ043 and PBTZ169 , act by inhibiting the essential enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1). nih.govnih.govplos.org DprE1 is vital for the biosynthesis of the mycobacterial cell wall. nih.gov The mechanism involves the reduction of the nitro group to a nitroso species, which then forms an irreversible covalent bond with a cysteine residue (Cys387) in the active site of DprE1, thereby inactivating the enzyme. nih.govplos.org
Given the critical role of the 8-position substituent, research has explored alternatives to the nitro group to modulate the compound's properties and mechanism. nih.govresearchgate.net One study reported the synthesis of 8-pyrrole-benzothiazinones (e.g., PyrBTZ01 ), which replace the nitro group with a pyrrole (B145914) ring. nih.govresearchgate.net These non-nitro analogues were found to be noncovalent inhibitors of DprE1 and retained significant anti-mycobacterial activity, demonstrating that potent DprE1 inhibition is achievable without the nitro group's covalent bonding mechanism. nih.govresearchgate.net These findings underscore the importance of the 8-position on the benzothiazinone scaffold for anti-tubercular activity and suggest that an 8-fluoro derivative could interact with the DprE1 target.
| Compound | Description | Target | MIC against M. tuberculosis | Reference |
|---|---|---|---|---|
| BTZ043 | 8-Nitro-benzothiazinone | DprE1 (covalent) | 1 ng/mL | nih.gov |
| PBTZ169 | 8-Nitro-benzothiazinone | DprE1 (covalent) | 0.3 ng/mL | nih.gov |
| PyrBTZ01 | 8-Pyrrole-benzothiazinone | DprE1 (noncovalent) | 0.16 µg/mL | nih.gov |
Anticancer and Antiproliferative Potential
The 1,4-benzothiazine scaffold has been investigated for various pharmacological activities, including potential use as anticancer agents. frontiersin.org
While the broader class of 1,4-benzothiazines has been noted for its anticancer potential, specific preclinical data on the in vitro cytotoxicity of this compound derivatives against cancer cell lines were not identified in the reviewed literature. Further investigation is required to determine if this specific substitution pattern confers any significant antiproliferative activity.
Exploration of Apoptotic Pathways and Cell Cycle Modulation
Derivatives of 1,4-benzothiazine have been shown to induce apoptosis, or programmed cell death, a critical process in the treatment of cancer. Studies on various 1,4-benzothiazine analogs indicate their capability to trigger apoptosis in mouse thymocytes both in laboratory settings (in vitro) and in living organisms (in vivo). nih.gov The effectiveness of this induction is influenced by the compound's specific chemical structure, including the oxidation state of the sulfur atom, the presence of a carbonyl group, and the characteristics of any side chains. nih.gov
The apoptotic process initiated by these compounds is complex, involving multiple biochemical events. Research has shown that it can lead to the activation of key enzymes such as phosphatidylcholine-specific phospholipase C and acidic sphingomyelinase, resulting in the generation of ceramide. nih.gov Furthermore, these derivatives can cause a loss of mitochondrial membrane potential and the release of cytochrome c, which are crucial steps in the intrinsic apoptotic pathway. nih.gov This cascade of events culminates in the activation of caspase-8, -9, and -3, enzymes that execute the final stages of apoptosis. nih.gov
Other Relevant Biological Activities and Their Molecular Basis
Beyond their effects on apoptosis, derivatives of the 1,4-benzothiazine scaffold have demonstrated a wide spectrum of other biological activities in preclinical studies. These include anticonvulsant, anti-inflammatory, antioxidant, antiviral, and enzyme-inhibiting properties. beilstein-journals.orgnih.gov
Certain 1,4-benzothiazine-3-one derivatives have been designed and synthesized as potential anticonvulsant agents, drawing inspiration from the chemical structures of existing antiepileptic drugs. nih.gov In preclinical models, such as the intraperitoneal pentylenetetrazol (PTZ)-induced seizure model in mice, these compounds have shown promise. nih.gov
One notable derivative, 4-(4-bromo-benzyl)-4H-benzo[b] nih.govmdpi.comthiazin-3(4H)-one, has demonstrated significant activity in chemically-induced seizure experiments. nih.gov Computational studies, including molecular dynamics simulations, suggest that a plausible mechanism for this anticonvulsant activity is the interaction with GABA-Aergic receptors. nih.gov These receptors are the primary inhibitory neurotransmitter receptors in the central nervous system, and their modulation can help control convulsive activity. nih.gov The computational results, which analyze the binding and orientation of the compounds in the active site of the GABA-A receptor, align with the observed biological activity. nih.gov
Table 1: Anticonvulsant Activity of a 1,4-Benzothiazine-3-one Derivative
| Compound | Preclinical Model | Observed Activity | Proposed Mechanism |
|---|---|---|---|
| 4-(4-bromo-benzyl)-4H-benzo[b] nih.govmdpi.comthiazin-3(4H)-one | Pentylenetetrazol (PTZ)-induced seizures in mice | Promising anticonvulsant effect | Interaction with GABA-Aergic receptors |
The 1,4-benzothiazine scaffold is a core component of various compounds investigated for their anti-inflammatory and antioxidant activities. beilstein-journals.orgnih.gov These properties are crucial in combating a range of diseases where inflammation and oxidative stress are key pathological factors. mdpi.com
Some 1,2-benzothiazine derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation. nih.gov In addition to enzyme inhibition, these compounds have been assessed for their capacity to neutralize free radicals, thereby reducing oxidative stress. nih.goveurjchem.com The antioxidant potential is often evaluated using in vitro assays such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) scavenging tests. nih.gov The dual action as both an anti-inflammatory and antioxidant agent makes these derivatives promising candidates for further research. nih.gov
The broad biological activity of benzothiazine derivatives extends to infectious diseases. beilstein-journals.org Researchers have explored their potential as antiviral and antimalarial agents. nih.gov
In the realm of antiviral research, benzothiazole (B30560) derivatives, which are structurally related to benzothiazines, have shown inhibitory effects against the Hepatitis C virus (HCV). mdpi.com For instance, specific ethyl 8-fluoro-1-oxo-2-phenyl-1H-benzo mdpi.commdpi.comthiazolo[3,2-a]pyridine-4-carboxylate derivatives have been identified as potent inhibitors of the HCV RNA polymerase NS5BDC21. mdpi.com While not a direct derivative of this compound, this highlights the potential of the fluorinated benzothiazole scaffold in antiviral drug discovery. Furthermore, other benzothiazole derivatives have been investigated for activity against the dengue virus. mdpi.com
The potential for antimalarial activity has also been recognized within the broader class of benzothiazine-related compounds. beilstein-journals.orgnih.gov
Derivatives of benzothiazine have been investigated as inhibitors of various enzymes, demonstrating their potential to modulate specific biological pathways.
One area of focus has been the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B, which is a key target in the treatment of neurodegenerative conditions like Parkinson's disease. nih.gov A series of 2H-1,4-benzothiazin-3(4H)-ones have been shown to be potent, with some exhibiting IC50 values in the low nanomolar range for MAO-B. nih.gov
Additionally, 4H-3,1-benzothiazin-4-ones, isomeric to the 1,4-benzothiazine structure, have been screened for their ability to inhibit matriptase-2, a transmembrane serine protease. nih.gov Synthetic, low-molecular-weight inhibitors of this enzyme are being explored as potential therapeutics for iron overload syndromes. nih.gov
Table 2: Enzyme Inhibition Profile of Benzothiazine Derivatives
| Enzyme Target | Benzothiazine Scaffold | Observed Activity | Therapeutic Relevance |
|---|---|---|---|
| Monoamine oxidase B (MAO-B) | 2H-1,4-benzothiazin-3(4H)-ones | Potent inhibition (low nM IC50 values) | Parkinson's disease |
| Matriptase-2 | 4H-3,1-benzothiazin-4-ones | Identified as active inhibitors | Iron overload syndromes |
Computational and Theoretical Investigations of 8 Fluoro 4h 1,4 Benzothiazin 3 One
Analytical Characterization of 8 Fluoro 4h 1,4 Benzothiazin 3 One and Its Derivatives
Spectroscopic Methods for Structure Elucidation
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of 8-fluoro-4H-1,4-benzothiazin-3-one and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For the 4H-1,4-benzothiazin-3-one core, characteristic signals are expected for the methylene (B1212753) protons of the thiazine (B8601807) ring and the aromatic protons on the benzene (B151609) ring. The presence of a fluorine substituent at the 8-position would influence the chemical shifts and coupling patterns of the adjacent aromatic protons.
In a related compound, 2-(4-fluorophenyl)-3-(2-morpholinoethyl)-2,3-dihydro-4H-benzo[e] derpharmachemica.comeaspublisher.comthiazin-4-one , the aromatic protons of the benzothiazine moiety appear in the range of δ 7.09-8.12 ppm nih.gov. For 6-(trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one , the aromatic protons are observed in the region of δ 7.48-7.85 ppm in DMSO-d₆ spectrabase.com. It is anticipated that the aromatic protons of this compound would exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The methylene protons (H2) are expected to appear as a singlet or a multiplet in the upfield region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon (C3) of the thiazine ring is expected to resonate at a downfield chemical shift, typically in the range of 160-170 ppm. The aromatic carbons will show signals in the aromatic region (approximately 110-150 ppm), with the carbon directly bonded to the fluorine atom (C8) exhibiting a large one-bond C-F coupling constant. The methylene carbon (C2) would appear in the aliphatic region.
For a series of 1,4-benzothiazine-3-one containing bisamide derivatives , the carbonyl carbon of the benzothiazinone ring was observed at approximately 165.9 ppm, and the aromatic carbons resonated between 117.1 and 138.2 ppm nih.gov.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and provides specific information about the fluorine-containing parts of a molecule. The chemical shift of the fluorine atom is highly dependent on its electronic environment. For an aryl fluoride (B91410), the ¹⁹F chemical shift is expected in the range of -100 to -140 ppm relative to CFCl₃. The fluorine signal will be split by coupling to adjacent protons.
No specific ¹⁹F NMR data for this compound was found in the searched literature.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for Benzothiazinone Derivatives
| Compound | Technique | Solvent | Chemical Shift (δ ppm) and Coupling Constants (J Hz) |
| 2-(4-fluorophenyl)-3-(2-morpholinoethyl)-2,3-dihydro-4H-benzo[e] derpharmachemica.comeaspublisher.comthiazin-4-one | ¹H NMR | CDCl₃ | 8.12 (dd, 1H, J = 7.8, 1.3), 7.28 (td, 1H, J = 7.6, 1.5), 7.25–7.20 (m, 3H), 7.09 (dd, 1H, J = 7.7, 0.9), 6.94–6.87 (m, 2H), 5.96 (s, 1H), 4.25 (dt, 1H, J = 14.0, 5.7), 3.68 (m, 4H), 3.34 (dt, 1H, J = 13.7, 6.8), 2.73 (dt, 1H, J = 13.3, 6.8), 2.63 (dt, 1H, J = 12.9, 5.9), 2.52 (s, 4H) nih.gov |
| 6-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one | ¹H NMR | DMSO-d₆ | 10.76 (s, 1H, NH), 7.81–7.85 (m, 1H, Ar-H), 7.63–7.66 (m, 1H, Ar-H), 7.48–7.53 (m, 1H, Ar-H), 3.56 (s, 2H, CH₂) spectrabase.com |
| 1,4-Benzothiazine-3-one containing bisamide derivative | ¹³C NMR | DMSO-d₆ | 168.38, 168.31, 165.9 (C=O), 138.2, 136.6, 134.4, 132.5, 131.8, 131.5, 128.1, 127.9, 127.2, 123.2, 121.1, 117.8, 117.1 (Aromatic C), 63.0, 50.5, 38.0, 33.8, 28.4 (Aliphatic C) nih.gov |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key absorption bands are expected for the N-H group, the carbonyl group (C=O), C-N, C-S, and C-F bonds, as well as aromatic C-H and C=C stretching vibrations.
The N-H stretching vibration of the amide group is typically observed as a sharp band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching of the lactam ring is expected to appear as a strong absorption band around 1660-1690 cm⁻¹. Aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. The C-F stretching vibration for an aryl fluoride typically appears in the 1250-1000 cm⁻¹ range.
For a series of 4H-1,4-benzothiazines and their sulfones , the N-H stretching vibration was observed in the range of 3320-3375 cm⁻¹, and the C=O stretching was found between 1600-1690 cm⁻¹ researchgate.net. In a study of 2-(4-fluorobenzylidene)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzothiazin-3-one , the C=O stretching vibration was reported at 1680 cm⁻¹ eurjchem.com.
Interactive Data Table: Characteristic IR Absorption Bands for Benzothiazinone Derivatives
| Functional Group | Expected Wavenumber (cm⁻¹) | Reported Wavenumber (cm⁻¹) for Derivatives |
| N-H Stretch | 3200-3400 | 3320-3375 researchgate.net |
| C=O Stretch (Amide) | 1660-1690 | 1600-1690 researchgate.net, 1680 eurjchem.com |
| Aromatic C=C Stretch | 1450-1600 | Not specified |
| C-F Stretch (Aryl) | 1250-1000 | Not specified |
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern would be characteristic of the benzothiazine ring system.
Expected fragmentation pathways could involve the loss of CO, cleavage of the thiazine ring, and loss of the fluorine atom or HF. Analysis of the mass spectrum of the parent 4H-1,4-benzothiazin-3-one shows a molecular ion peak at m/z 165, with major fragments at m/z 136, 128, and 120 nih.gov.
No specific mass spectrometry data for this compound was found in the searched literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy orbital. The benzothiazine ring system contains chromophores that absorb in the UV region.
For a series of 1,3-benzothiazin-4-one derivatives , UV absorption maxima (λmax) were reported at 320, 560, 620, and 780 nm in methanol (B129727) easpublisher.com. It is important to note that these are 1,3-benzothiazine derivatives and the substitution pattern significantly affects the absorption maxima.
No specific UV-Vis absorption data for this compound was found in the searched literature.
X-ray Crystallography for Solid-State Structure Determination
While the crystal structure of this compound itself has not been reported, the structure of a related derivative, (2Z)-2-(4-fluorobenzylidene)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzothiazin-3-one , has been determined eurjchem.com. This study would provide valuable comparative data on the geometry of the 4H-1,4-benzothiazin-3-one core. The analysis would reveal the planarity of the fused ring system and the conformation of the thiazine ring.
In another related structure, 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione , the benzene ring of the benzothiadiazine moiety was found to be planar nih.gov.
Interactive Data Table: Crystallographic Data for a Related Benzothiazinone Derivative
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| (2Z)-2-(4-fluorobenzylidene)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzothiazin-3-one | Monoclinic | P2₁/n | 12.345(3) | 5.891(2) | 21.012(6) | 90 | 103.54(3) | 90 | eurjchem.com |
Future Perspectives in 8 Fluoro 4h 1,4 Benzothiazin 3 One Research
Development of Advanced Synthetic Methodologies
The future synthesis of 8-fluoro-4H-1,4-benzothiazin-3-one and its derivatives will likely move beyond traditional condensation reactions. Modern synthetic organic chemistry offers a toolkit of more efficient and versatile methods. openmedicinalchemistryjournal.combohrium.commdpi.combeilstein-journals.org Key areas for development include:
Catalyst-Driven Approaches: The use of metal catalysts (e.g., copper, palladium) and organocatalysts can offer milder reaction conditions, higher yields, and improved regioselectivity. openmedicinalchemistryjournal.commdpi.com Exploring these catalysts for the cyclization step in the synthesis of the 8-fluoro analogue could streamline its production.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. This methodology would be particularly beneficial for optimizing the synthesis of novel derivatives for screening purposes.
Green Chemistry Approaches: The use of environmentally benign solvents (e.g., water), bio-based catalysts, and energy-efficient reaction conditions (e.g., microwave irradiation) will be crucial for developing sustainable synthetic routes. mdpi.com
| Synthetic Strategy | Description | Potential Advantage for this compound | Reference |
| Catalyst-Driven Synthesis | Utilization of metal or organocatalysts to promote efficient bond formation. | Improved yield, milder conditions, and enhanced control over stereochemistry. | openmedicinalchemistryjournal.commdpi.com |
| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. | Increased efficiency, reduced waste, and rapid generation of a library of derivatives. | beilstein-journals.orgnih.gov |
| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Enhanced safety, scalability, and precise process control. | General knowledge |
| Green Chemistry | Use of sustainable methods, such as eco-friendly solvents and catalysts. | Reduced environmental impact and alignment with modern chemical principles. | mdpi.com |
Exploration of Novel Biological Targets and Therapeutic Applications
While the primary established target for nitro-substituted benzothiazinones is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) in Mycobacterium tuberculosis, the 8-fluoro analogue may exhibit a different or broader spectrum of activity. nih.gov Future research should focus on:
Antitubercular Activity: A primary investigation should confirm if this compound, particularly with a nitro group at position 7, retains activity against DprE1 and its potential against drug-resistant tuberculosis strains. nih.govrsc.orgbioworld.com
Anticancer and Antiviral Potential: The benzothiazine scaffold has been associated with a wide range of biological activities, including anticancer and antiviral properties. researchgate.net Screening this compound and its derivatives against various cancer cell lines and viral targets could unveil new therapeutic opportunities.
Neuroprotective Effects: Some heterocyclic compounds, including certain benzothiazine derivatives, have shown potential as neuroprotective agents, for instance, by inhibiting acetylcholinesterase in the context of Alzheimer's disease. nih.gov This presents a plausible, albeit speculative, avenue for investigation.
Enzyme Inhibition: The introduction of fluorine can alter the electronic properties of the molecule, potentially making it an inhibitor for other classes of enzymes. nih.govrsc.org Broad-panel enzymatic screening could identify unexpected and novel biological targets.
| Potential Therapeutic Area | Rationale for Exploration | Key Research Question | Reference |
| Tuberculosis | Established activity of related benzothiazinones against M. tuberculosis. | Does the 8-fluoro substitution enhance efficacy or improve pharmacokinetic properties? | nih.govrsc.org |
| Oncology | General anticancer potential of the benzothiazine scaffold. | Can this compound derivatives induce apoptosis or inhibit cancer cell proliferation? | researchgate.net |
| Neurodegenerative Diseases | Known activity of related heterocycles against neurological targets. | Does this compound exhibit inhibitory activity against enzymes like acetylcholinesterase? | nih.gov |
| Antiviral Applications | Broad biological activity of fluorinated heterocycles. | Is the compound effective against viral replication or entry? | nih.govresearchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Predictive Modeling: Machine learning models can be trained on existing data for other benzothiazinones to predict the activity, toxicity, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel 8-fluoro derivatives. nih.gov
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets and desired properties.
Retrosynthetic Analysis: AI-powered tools can predict viable synthetic routes for novel designed compounds, saving significant time and resources in the laboratory. digitellinc.comnih.gov
Elucidation of Complex Molecular Mechanisms
A deep understanding of how this compound exerts its biological effects at a molecular level is crucial for its development. Future studies should aim to:
Identify Covalent Interactions: Many potent enzyme inhibitors form covalent bonds with their targets. nih.govacs.orgtcsedsystem.eduacs.orgnih.gov Investigating whether the 8-fluoro derivative acts as a covalent inhibitor, and identifying the specific amino acid residues it interacts with, will be a key research area. This often involves techniques like mass spectrometry and X-ray crystallography. nih.gov
Structural Biology: Obtaining crystal structures of the compound bound to its biological target(s) will provide invaluable insights into its binding mode and the specific interactions that contribute to its activity. This information is critical for structure-based drug design.
Chemical Proteomics: Activity-based protein profiling (ABPP) can be used to identify the full spectrum of protein targets of the compound within a cell, helping to understand its mechanism of action and potential off-target effects. nih.gov
Collaborative Research Opportunities and Interdisciplinary Studies
The multifaceted nature of drug discovery necessitates a collaborative approach. slideshare.netox.ac.ukresearchgate.netnih.govuni-heidelberg.deacs.orginteracademies.orgmdpi.comyoutube.com For this compound, future progress will be significantly enhanced through partnerships between:
Medicinal Chemists and Synthetic Chemists: To develop novel, efficient synthetic routes and generate libraries of derivatives for screening. nih.gov
Biologists and Pharmacologists: To conduct in vitro and in vivo testing, identify biological targets, and elucidate mechanisms of action.
Computational Scientists and Structural Biologists: To apply AI/ML for compound design and to determine the three-dimensional structures of drug-target complexes. uni-heidelberg.de
Academic Labs and Pharmaceutical Companies: To bridge the gap between basic research and clinical development, leveraging the innovative environment of academia and the resources and expertise of industry. acs.org Such collaborations can accelerate the translation of promising research findings into tangible therapeutic candidates.
Q & A
Q. How do ring puckering and hydrogen-bonding networks influence the stability of this compound crystals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
